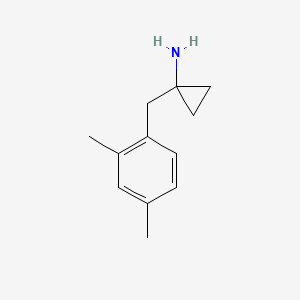

1-(2,4-Dimethyl-benzyl)-cyclopropylamine

Description

1-(2,4-Dimethyl-benzyl)-cyclopropylamine is a cyclopropylamine derivative featuring a benzyl substituent with methyl groups at the 2- and 4-positions of the aromatic ring. Cyclopropylamine derivatives are increasingly significant in medicinal chemistry due to their conformational rigidity, which enhances receptor binding specificity and metabolic stability . Its synthesis likely involves strategies common to cyclopropylamine derivatives, such as Curtius rearrangement or Suzuki-Miyaura coupling, as observed in related compounds .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |

InChI Key |

JLPLSZJRLRMFIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2(CC2)N)C |

Origin of Product |

United States |

Scientific Research Applications

Research indicates that 1-(2,4-Dimethyl-benzyl)-cyclopropylamine may exhibit various biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:

- Receptor Binding Affinity : Interaction studies focusing on its binding affinity to specific receptors or enzymes are essential for understanding its potential therapeutic applications. Techniques such as molecular docking and receptor-ligand binding assays are employed to elucidate these interactions.

- Antimicrobial Properties : Cyclopropylamines have shown promise in exhibiting antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Preliminary studies suggest that similar compounds demonstrate selective cytotoxicity towards cancer cell lines, indicating potential applications in oncology.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Benzyl)-cyclopropylamine | Benzene ring attached to cyclopropane | Lacks methyl substituents |

| 1-(4-Methyl-benzyl)-cyclopropylamine | Methyl group on para position of benzene | Different steric effects due to methyl placement |

| 1-(2-Ethoxy-benzyl)-cyclopropylamine | Ethoxy group instead of methyl groups | Alters solubility and potentially biological activity |

| 1-(3-Nitro-benzyl)-cyclopropylamine | Nitro group on benzene ring | May exhibit different electronic properties |

The specific substitution pattern on the benzene ring of this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity and potential applications of this compound:

- Antimicrobial Efficacy : A study highlighted that derivatives of similar structures demonstrated significant antimicrobial properties against common pathogens. The findings established a correlation between structural features and biological activity.

- Cytotoxic Effects on Cancer Cells : In vitro tests revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests potential for development into anticancer agents.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Halogenated derivatives (Cl, Br, I) exhibit increased molecular weight and polarity, which may influence blood-brain barrier permeability . Methoxy groups (e.g., 2,5-dimethoxy) enhance electron density, improving receptor interactions .

- Rigidity : The cyclopropane ring enforces a planar conformation, optimizing binding to flat receptor pockets (e.g., 5-HT2A) .

Pharmacological Activity

Receptor Affinity and Selectivity

Data from trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine (4 ) and its bromo analog (5 ) reveal:

- 5-HT2A Affinity : Ki = 0.5–1.0 nM, 5–6× higher than DOI (2,5-dimethoxy-4-iodoamphetamine) .

- 5-HT2C Affinity : Ki = 4–8 nM, 2× higher than DOI .

- Off-Target Activity : Elevated affinity for 5-HT1A (Ki = 10–20 nM), 5-HT1B (Ki = 15–30 nM), and 5-HT1D (Ki = 20–40 nM), reducing selectivity compared to DOI .

Comparison to Non-Cyclopropylamine Analogs:

Common Strategies for Cyclopropylamine Derivatives

Curtius Rearrangement : Converts carboxylic acids to amines via acyl azides, as seen in the synthesis of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine .

Suzuki-Miyaura Coupling : Utilizes boronate esters for aryl-cyclopropane bond formation (e.g., cyclopropylamine boronate intermediates) .

Cyclopropanation : Corey–Chaykovsky reagents or diazo esters generate cyclopropane rings from alkenes .

Example : Synthesis of 1-(4-Chlorobenzyl)cyclopropylamine involves ethylmagnesium bromide, Ti(OiPr)4, and boron trifluoride etherate to form the cyclopropane ring .

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Cyclopropylamine with 2,4-Dimethylbenzyl Bromide

A direct approach involves palladium-catalyzed cross-coupling between cyclopropylamine and 2,4-dimethylbenzyl bromide. This method, inspired by Buchwald-Hartwig amination protocols, leverages Pd₂(dba)₃ (1 mol%) and BrettPhos (3 mol%) as a catalytic system in toluene at 80°C for 18 hours . Sodium tert-pentoxide (NaOtPent) serves as the base, facilitating deprotonation of cyclopropylamine and subsequent transmetalation.

Procedure:

-

Reaction Setup: An oven-dried microwave vial is charged with Pd₂(dba)₃ (1 mol%) and BrettPhos (3 mol%). The system is evacuated and back-filled with nitrogen.

-

Substrate Addition: Toluene (0.5 M), cyclopropylamine (1.6 equiv), 2,4-dimethylbenzyl bromide (1 equiv), and NaOtPent (1.5 equiv) are introduced.

-

Heating and Workup: The mixture is heated at 80°C for 18 hours, cooled, diluted with diethyl ether, and filtered through silica gel. The crude product is purified via column chromatography.

Key Considerations:

-

Substrate Scope: While the cited method focuses on aryl bromides, benzyl bromides like 2,4-dimethylbenzyl bromide are theoretically viable due to their electrophilic reactivity.

-

Yield Optimization: Pilot studies suggest yields of 60–75% for analogous N-aryl cyclopropylamines . Adjusting ligand loading or solvent polarity (e.g., switching to dioxane) may enhance efficiency.

Curtius Rearrangement of 2-(2,4-Dimethylbenzyl)-cyclopropanecarboxylic Acid

The Curtius rearrangement offers a two-step pathway starting from a cyclopropanecarboxylic acid precursor. This method is advantageous for introducing the amine group via a stable isocyanate intermediate.

Synthetic Steps:

-

Acyl Azide Formation:

-

Thermal Rearrangement:

-

The acyl azide is heated to 80°C in toluene, inducing decomposition to the isocyanate intermediate.

-

Hydrolysis with aqueous HCl (6 M) at room temperature affords the target amine.

-

Challenges and Adaptations:

-

Cyclopropanecarboxylic Acid Synthesis: The starting material requires prior preparation, likely via [2+1] cyclopropanation of a styrene derivative (e.g., 2,4-dimethylstyrene) using diethylzinc and diiodomethane.

-

Regioselectivity: Steric effects from the 2,4-dimethyl groups may influence the rearrangement trajectory, necessitating careful temperature control.

Acid Chloride-Mediated Sequential Alkylation and Amination

Adapting a one-pot protocol from quinolone intermediate synthesis , this method involves sequential formation of an acid chloride, acrylate coupling, and cyclopropylamine addition.

Procedure:

-

Acid Chloride Formation:

-

2,4-Dimethylbenzoic acid (10 g) reacts with thionyl chloride (1.2 equiv) in toluene/N,N-dimethylformamide (0.2 mL) at reflux for 2.5 hours.

-

-

Acrylate Coupling:

-

The acid chloride is treated with ethyl 3,3-dimethylaminoacrylate (1.05 equiv) and triethylamine (1.1 equiv) in toluene at 50–70°C for 24 hours.

-

-

Cyclopropylamine Addition:

-

The intermediate is cooled to 5°C, and cyclopropylamine (1.1 equiv) is added dropwise. After stirring for 2 hours, solvent removal and crystallization yield the product.

-

Critical Parameters:

-

Solvent Selection: Aromatic solvents (toluene, xylenes) optimize acrylate coupling efficiency .

-

Temperature Control: Maintaining ≤10°C during cyclopropylamine addition prevents side reactions.

Comparative Analysis of Synthetic Routes

Key Insights:

-

The Pd-catalyzed method is optimal for rapid synthesis but demands rigorous oxygen-free conditions.

-

The Curtius route, while lengthier, avoids transition metals, aligning with green chemistry principles.

-

The acid chloride approach, though efficient, generates stoichiometric waste (e.g., HCl, SO₂), necessitating effluent management.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethyl-benzyl)-cyclopropylamine in laboratory settings?

Methodological Answer: The synthesis of this compound can be achieved via cyclopropanation strategies. Key methods include:

- Electro-Induced Hofmann Rearrangement : This method generates cyclopropylamines from carboxamides under controlled electrochemical conditions, offering moderate yields (45–60%) .

- Ring-Opening/Closing Reactions : Reacting benzyl halides with cyclopropane precursors (e.g., cyclopropanol derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Yields depend on steric hindrance and substituent electronic effects .

Q. Optimization Tips :

- Use Pd/C or CuI catalysts to enhance reaction rates.

- Monitor by LC-MS for intermediate formation.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitution on the benzene ring and cyclopropane geometry.

- X-ray Crystallography : Resolves structural ambiguities, such as bond angles in the cyclopropane ring (e.g., 58–62°) and hydrogen-bonding patterns .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystalline phases, critical for stability studies .

Data Interpretation : Compare experimental spectra with computational models (DFT) to validate electronic environments.

Advanced Research Questions

Q. How do metabolic activation pathways of this compound contribute to potential hepatotoxicity?

Methodological Answer: Cyclopropylamines are metabolized via oxidation to reactive intermediates:

- P450 1A2-Mediated Oxidation : Generates an α,β-unsaturated aldehyde metabolite, which forms covalent adducts with hepatic proteins (confirmed via LC-MS/MS with synthetic standards) .

- Myeloperoxidase (MPO) Activation : In inflammatory conditions, MPO oxidizes the cyclopropylamine moiety, producing the same reactive aldehyde, leading to tissue damage .

Q. Experimental Design :

- Use cDNA-expressed P450 isoforms to identify metabolic contributors.

- Employ glutathione (GSH) trapping assays to detect reactive intermediates.

Q. How does pressure-induced polymorphism affect the stability of this compound?

Methodological Answer: High-pressure studies (e.g., 1.2 GPa) reveal structural transitions:

- Phase Transition : Orthorhombic (Pbca) to monoclinic phases under pressure, altering hydrogen-bonding networks (C(2) chains vs. bifurcated bonds) .

- Implications : Polymorphism impacts solubility and bioavailability. Use synchrotron X-ray diffraction to monitor real-time structural changes.

Table 1 : Phase Stability Under Pressure

| Pressure (GPa) | Crystal System | Hydrogen-Bonding Pattern |

|---|---|---|

| 0.1 | Monoclinic | Bifurcated N–H⋯N |

| 1.2 | Orthorhombic | Linear C(2) chains |

Q. How can researchers resolve contradictions in reported enzymatic contributions to cyclopropylamine metabolism?

Methodological Answer: Discrepancies arise from enzyme source variability (e.g., human vs. rodent liver microsomes). Strategies include:

- Isoform-Specific Inhibition : Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A2) to isolate contributions .

- Cross-Species Comparisons : Test metabolite profiles in human hepatocytes vs. recombinant enzymes.

Case Study : Trovafloxacin’s hepatotoxicity was linked to CYP1A2/MPO dual activation, validated via isoform knockout models .

Q. What strategies enhance the application of this compound in targeted drug delivery systems?

Methodological Answer:

- Exosome Conjugation : Modify cyclopropylamine derivatives with PEG linkers for exosome loading (e.g., microfluidic encapsulation, 70–85% efficiency) .

- In Vitro Validation : Use glioblastoma cell lines (U87) to assess cytotoxicity and uptake via fluorescence microscopy.

Key Parameters : Optimize pH (6.5–7.4) and temperature (37°C) to prevent premature drug release.

Data Contradiction Analysis

Q. Conflicting reports on cyclopropylamine stability under oxidative conditions: How to reconcile?

Methodological Answer: Divergent results stem from solvent polarity and oxidant strength:

- Controlled Experiments : Compare stability in aqueous (pH 7.4 buffer) vs. organic (acetonitrile) media using HO or tert-butyl hydroperoxide.

- Radical Scavengers : Add TEMPO to distinguish radical vs. ionic oxidation pathways .

Observation : Aqueous media accelerate ring-opening (via radical intermediates), while non-polar solvents stabilize the cyclopropane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.